

IUPAC name for 5-(thiophen-2-yl)pyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinic Acid

Cat. No.: B1305865

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An In-depth Technical Guide to 5-(thiophen-2-yl)pyridine-3-carboxylic Acid: A Privileged Scaffold for Drug Discovery

Abstract

5-(thiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that merges two scaffolds of profound importance in medicinal chemistry: the pyridine-3-carboxylic acid (nicotinic acid) moiety and the thiophene ring. This unique combination of a π -deficient pyridine and a π -rich thiophene creates a molecular architecture with significant potential for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug discovery, grounded in the established bioactivity of its constituent parts. The document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern drug discovery, heterocyclic compounds are paramount. Their rigid structures, diverse electronic properties, and capacity for hydrogen bonding interactions make them ideal frameworks for engaging with biological targets. Among these, pyridine and

thiophene derivatives are particularly ubiquitous and have been incorporated into numerous approved drugs.

- **Pyridine Derivatives:** The pyridine ring is a common feature in pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The pyridine-3-carboxylic acid substructure, in particular, is the basis for niacin (Vitamin B3) and its derivatives, which have well-documented roles in treating dyslipidemia.^[1] Novel derivatives are actively being investigated for a range of conditions, including inflammatory and hyperglycemic disorders.^{[2][3]}
- **Thiophene Derivatives:** As a bioisostere of the benzene ring, thiophene offers similar aromaticity but with distinct electronic properties and a smaller steric footprint.^[4] This scaffold is present in drugs like the antiplatelet agent clopidogrel and the antipsychotic olanzapine. Thiophene-containing compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[5][6]}

The subject of this guide, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, represents a strategic fusion of these two privileged scaffolds. This guide will elucidate the synthesis, properties, and therapeutic potential of this compound, providing a technical foundation for its use as a building block in the development of next-generation therapeutics.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics, which dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The compound's structure combines a pyridine ring substituted at the 5-position with a thiophene ring linked at its 2-position. The carboxylic acid group is located at the 3-position of the pyridine ring.



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Caption: 2D Structure of 5-(thiophen-2-yl)pyridine-3-carboxylic acid.

Key identifiers and properties for this molecule are summarized below.

Identifier	Value	Source
Preferred IUPAC Name	5-(thiophen-2-yl)pyridine-3-carboxylic acid	[7]
Synonym	5-(2-Thienyl)nicotinic acid	[7]
CAS Number	306934-96-3	[7]
Molecular Formula	C ₁₀ H ₇ NO ₂ S	[7]
Molecular Weight	205.23 g/mol	[7]
Canonical SMILES	<chem>C1=CC(=C(C=N1)C2=CC=CS2)C(=O)O</chem>	[7]
InChIKey	DFWKRZGYBOVSKW-UHFFFAOYSA-N	[7]

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted using computational models and data from close structural analogs. These properties are critical for predicting its behavior in drug development, such as solubility and membrane permeability.

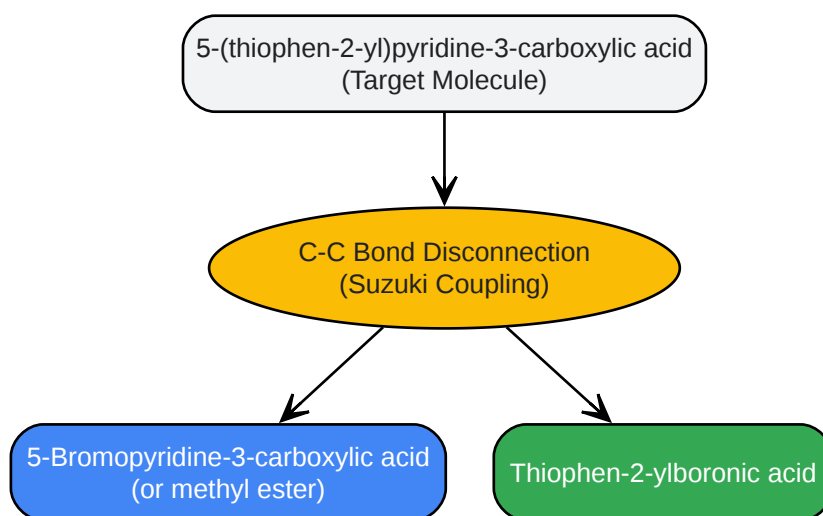
Property	Predicted Value	Significance in Drug Discovery
pKa (Acidic)	3.5 - 4.5	Influences ionization state and solubility at physiological pH (7.4).
logP	~2.0 - 2.5	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Boiling Point	> 390 °C	High boiling point is characteristic of a stable, solid organic acid.[8]
Density	~1.3 - 1.4 g/cm ³	Standard for polycyclic aromatic compounds.[8][9]
Polar Surface Area	~67 Å ²	Suggests potential for good oral bioavailability based on Lipinski's rules.

Synthesis and Purification Protocol

The most logical and industrially scalable approach to synthesizing 5-(thiophen-2-yl)pyridine-3-carboxylic acid is via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is renowned for its high yields, functional group tolerance, and robust nature.

Retrosynthetic Analysis

The key disconnection is the C-C bond between the pyridine and thiophene rings. This leads to two readily available starting materials: a halogenated nicotinic acid derivative and a thiophene boronic acid (or vice versa).

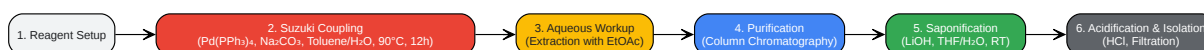


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Caption: Retrosynthetic approach for the target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from methyl 5-bromopyridine-3-carboxylate and thiophen-2-ylboronic acid, followed by hydrolysis to yield the final carboxylic acid. Using the methyl ester protects the carboxylic acid group during the coupling reaction and often improves solubility and handling.



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Caption: Step-by-step experimental workflow for synthesis.

Detailed Step-by-Step Protocol

Materials and Equipment:

- Methyl 5-bromopyridine-3-carboxylate (1.0 eq)
- Thiophen-2-ylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

- Sodium Carbonate (Na_2CO_3) (3.0 eq)
- Toluene and Deionized Water (e.g., 4:1 v/v)
- Lithium Hydroxide (LiOH) (2.0 eq)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc), Hydrochloric acid (HCl), Brine
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator, column chromatography setup.

Part A: Suzuki-Miyaura Coupling

- Inert Atmosphere: To a round-bottom flask, add methyl 5-bromopyridine-3-carboxylate (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is oxygen-sensitive.
- Catalyst and Solvent Addition: Add the palladium catalyst (0.03 eq) to the flask. Quickly add the degassed solvent system (e.g., Toluene/Water 4:1). Degassing the solvents (by bubbling with N_2 for 20-30 minutes) prevents oxidation of the catalyst.
- Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-16 hours).
- Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
- Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude ester product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part B: Saponification (Ester Hydrolysis)

- Dissolution: Dissolve the purified methyl ester in a mixture of THF and water.
- Hydrolysis: Add LiOH (2.0 eq) and stir the reaction at room temperature. Monitor by TLC until the ester is fully consumed (typically 2-4 hours).
- Acidification: Remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is ~3-4. The product, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, should precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final pure compound.

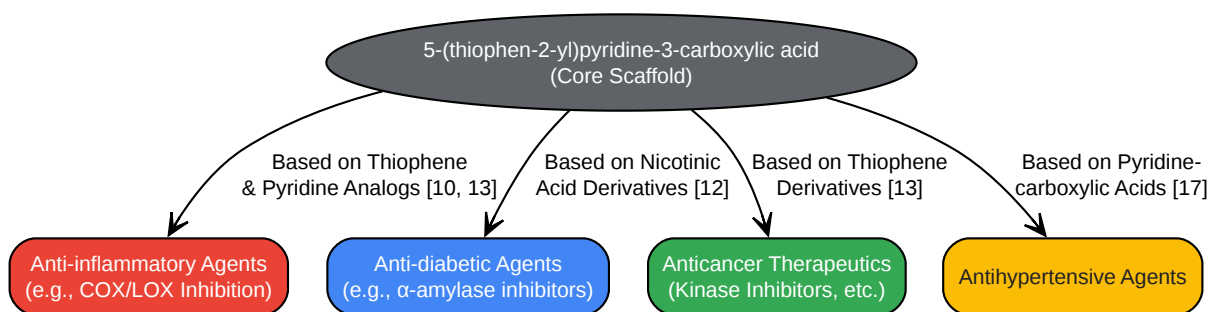
Analytical Characterization

The identity and purity of the synthesized compound must be confirmed.

- ^1H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and thiophene rings, typically in the δ 7.0-9.0 ppm range. The carboxylic acid proton will appear as a broad singlet, often >10 ppm.
- ^{13}C NMR: Aromatic carbons will appear in the δ 120-150 ppm range, with the carbonyl carbon of the carboxylic acid appearing downfield (>165 ppm).
- Mass Spectrometry (MS): The $[\text{M}+\text{H}]^+$ ion should be observed at m/z 206.02, confirming the molecular weight.

Potential Applications in Medicinal Chemistry

The true value of 5-(thiophen-2-yl)pyridine-3-carboxylic acid lies in its potential as a core structure for generating libraries of new chemical entities with diverse pharmacological activities.



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Caption: Potential therapeutic applications derived from the core scaffold.

- **Anti-inflammatory and Anti-hyperglycemic Agents:** Research on novel nicotinic acid derivatives has demonstrated their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3] The thiophene moiety can be used to modulate the lipophilicity and binding interactions of these derivatives, potentially leading to compounds with improved potency and pharmacokinetic profiles.
- **Anticancer Activity:** Numerous thiophene-containing molecules have been investigated and developed as anticancer agents.[5] The 5-(thiophen-2-yl)pyridine-3-carboxylic acid scaffold could serve as a template for designing novel kinase inhibitors or other targeted therapies, where the carboxylic acid can form key hydrogen bonds in an active site and the thiophene-pyridine core can occupy hydrophobic pockets.
- **Antihypertensive Potential:** Structurally related pyridine carboxylic acid derivatives have been successfully developed as orally active antihypertensive agents.[10] This historical success provides a strong rationale for exploring derivatives of 5-(thiophen-2-yl)pyridine-3-carboxylic acid for similar activity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(thiophen-2-yl)pyridine-3-carboxylic acid is not widely available, a hazard assessment can be made based on its functional groups and data from close analogs like 6-(thiophen-2-yl)pyridine-3-carboxylic acid.[11]

Parameter	Guideline
GHS Hazard Class (Expected)	Acute Toxicity, Oral (Category 4); Skin Irritant (Category 2); Eye Irritant (Category 2A).[11]
Hazard Statements (Expected)	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Personal Protective Equipment	Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, laboratory coat.
Engineering Controls	Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Firefighting Measures	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
Decomposition Products	Combustion may produce toxic oxides of carbon (CO, CO ₂), nitrogen (NO _x), and sulfur (SO _x). [11]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place. An isomer is recommended to be stored at 2-8°C.[8]

Disclaimer: This information is based on analogous structures. Always consult a compound-specific, current SDS before handling and use appropriate laboratory safety practices.

Conclusion

5-(thiophen-2-yl)pyridine-3-carboxylic acid is more than just a chemical compound; it is a highly valuable platform for innovation in medicinal chemistry. By combining the well-established pharmacophores of thiophene and nicotinic acid, it offers a compelling starting point for the design of novel therapeutics targeting a wide range of diseases, from metabolic disorders to cancer. The robust and scalable Suzuki-Miyaura synthesis makes this scaffold readily accessible for library development. As researchers continue to explore the vast chemical space of heterocyclic compounds, 5-(thiophen-2-yl)pyridine-3-carboxylic acid stands out as a scaffold of high potential, promising to be a key building block in the discovery of future medicines.

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